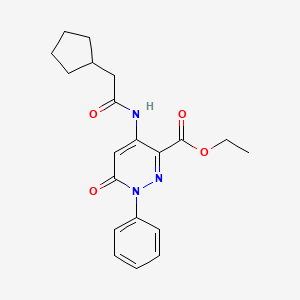

Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based compound characterized by a dihydropyridazine core substituted with a phenyl group at position 1, a cyclopentylacetamido group at position 4, and an ester moiety at position 2. The compound’s synthesis typically involves cyclization reactions of hydrazones with ethyl cyanoacetate under high-temperature conditions (160°C), followed by purification via silica gel chromatography .

Properties

IUPAC Name |

ethyl 4-[(2-cyclopentylacetyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-2-27-20(26)19-16(21-17(24)12-14-8-6-7-9-14)13-18(25)23(22-19)15-10-4-3-5-11-15/h3-5,10-11,13-14H,2,6-9,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYJAQCIPOFIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)CC2CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 942009-76-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C_{19}H_{24}N_{2}O_{3}

- Molecular Weight : 369.4 g/mol

- CAS Number : 942009-76-9

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating a possible role as an antibacterial agent.

- Anti-inflammatory Effects : Initial research indicates that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects on specific cancer cell lines, suggesting its utility in cancer therapy.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated inhibition against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound exhibits varying degrees of antimicrobial efficacy.

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that the compound has a moderate cytotoxic effect on these cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies and Research Findings

Several studies have been published that provide insights into the biological activity of this compound:

- Study on Antimicrobial Efficacy : A research article published in a peer-reviewed journal highlighted the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study employed both in vitro and in vivo models to validate its effectiveness .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of the compound, demonstrating its ability to reduce pro-inflammatory cytokines in animal models of inflammation .

- Cytotoxicity and Mechanistic Studies : A recent investigation explored the mechanisms underlying the cytotoxic effects observed in cancer cell lines, suggesting that the compound induces apoptosis through mitochondrial pathways .

Scientific Research Applications

Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with CAS number 942009-76-9, is a compound of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, supported by case studies and data tables.

Chemical Properties and Structure

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study:

A study published in the Tropical Journal of Pharmaceutical Research demonstrated the synthesis of various derivatives and their evaluation against cancer cell lines. The results showed that certain derivatives had low IC50 values, indicating strong anticancer activity compared to standard treatments like doxorubicin .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that modifications in the structure can enhance its efficacy against a range of bacterial strains.

Data Table: Antimicrobial Activity Summary

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Ethyl 4-(2-cyclopentylacetamido)-6-oxo... | Staphylococcus aureus | 15 |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 25 |

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Mechanism of Action:

The neuroprotective effects are hypothesized to result from the compound's ability to modulate neurotransmitter levels and reduce oxidative stress within neuronal cells.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how different substituents affect the biological activity of this compound. Key findings include:

- Cyclopentyl Group : Enhances lipophilicity and cellular uptake.

- Amino Substituent : Critical for interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous pyridazine derivatives share the ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold but differ in substituents at positions 1 and 3. These variations significantly impact physicochemical properties, synthetic yields, and biological activities. Below is a comparative analysis based on synthesized derivatives reported in the literature:

Table 1: Structural and Physicochemical Comparison of Selected Pyridazine Derivatives

Key Observations:

Substituent Effects on Yield :

- Electron-donating groups (e.g., methoxy in compound 12e ) correlate with higher yields (81–95%), likely due to stabilized intermediates during cyclization.

- Bulky or electron-withdrawing groups (e.g., nitro in 12g ) reduce yields (40–50%), possibly due to steric hindrance or electronic deactivation.

Melting Point Trends :

- Polar substituents (e.g., hydroxyl in 12d ) increase melting points (220–223°C), reflecting enhanced crystalline lattice stability.

- Halogenated derivatives (e.g., 12b ) exhibit moderate melting points (109–110°C), suggesting weaker intermolecular interactions.

Fluorinated or trifluoromethylated aryl groups (e.g., 18, 22 ) are linked to tau protein inhibition, highlighting substituent-dependent target selectivity.

Synthetic Methodology: The cyclopentylacetamido derivative shares a synthetic pathway with analogs via hydrazone cyclization , but its purification and characterization details are less documented compared to derivatives with methyl/cyano groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.